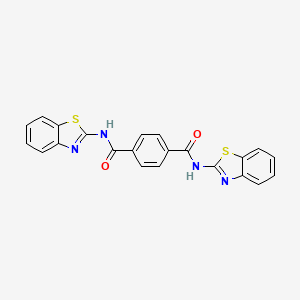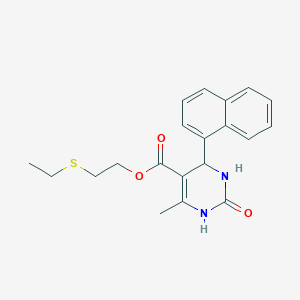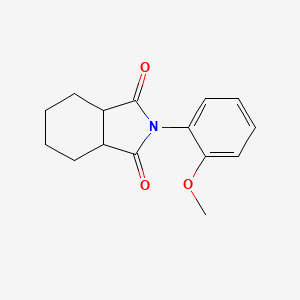
4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, also known as APDP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Wissenschaftliche Forschungsanwendungen
4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of enzymes involved in the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This makes it a useful tool for studying oxidative stress and inflammation. However, one limitation of using 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is its potential toxicity at high concentrations. Therefore, it is important to use appropriate dosages when conducting lab experiments with 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one.
Zukünftige Richtungen
There are several future directions for research on 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosages of 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one for use in lab experiments and potential clinical applications. Finally, more research is needed to fully understand the mechanisms of action of 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. Its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines make it a useful tool for studying oxidative stress and inflammation. Further research is needed to fully understand the mechanisms of action of 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one and its potential applications in various areas of scientific research.
Synthesemethoden
The synthesis of 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-acetylpyridine and ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final product, 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one.
Eigenschaften
IUPAC Name |
3-acetyl-4-hydroxy-2-phenyl-1-pyridin-2-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11(20)14-15(12-7-3-2-4-8-12)19(17(22)16(14)21)13-9-5-6-10-18-13/h2-10,15,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXODRRSKWXFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5092517.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5092519.png)
![3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5092526.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5092540.png)
![2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5092542.png)
![2-acetyl-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5092554.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5092561.png)



![N~1~-[2-(1,3-benzothiazol-2-ylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5092589.png)

![N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide](/img/structure/B5092608.png)
